Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate
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Overview
Description
Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate is a complex organic compound with a unique structure that includes both phenyl and butanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate typically involves the reaction of 4-oxo-2-phenylbutanoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can form adducts with coenzyme A (CoA) in bacterial cells, inhibiting enzymes such as MenB, which is involved in the menaquinone biosynthesis pathway . This inhibition can disrupt essential cellular processes, leading to potential antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-4-(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)butanoate: Similar structure but includes an oxazole ring.
2-Methyl-4-oxo-4-phenylbutyric Acid: Similar backbone but lacks the ester group.
Uniqueness
Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate is unique due to its combination of phenyl and butanoate groups, which confer distinct chemical properties and reactivity. Its ability to form specific adducts with biomolecules also sets it apart from similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5333-39-1 |
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Molecular Formula |
C23H20O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C23H20O3/c1-26-23(25)21(19-10-6-3-7-11-19)16-22(24)20-14-12-18(13-15-20)17-8-4-2-5-9-17/h2-15,21H,16H2,1H3 |
InChI Key |
KEJILQKPDRGJCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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